(2E)-4-(3,3-difluoroazetidin-1-yl)but-2-enoic acid hydrochloride
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Overview
Description
(2E)-4-(3,3-difluoroazetidin-1-yl)but-2-enoic acid hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-(3,3-difluoroazetidin-1-yl)but-2-enoic acid hydrochloride typically involves the formation of the difluoroazetidine ring followed by the introduction of the but-2-enoic acid moiety. One common method involves the difluoromethylation of azetidine precursors using difluoromethylation reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to enhance the efficiency and yield of the reaction. The precise conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2E)-4-(3,3-difluoroazetidin-1-yl)but-2-enoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoroazetidine ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(2E)-4-(3,3-difluoroazetidin-1-yl)but-2-enoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoroazetidine hydrochloride: Shares the difluoroazetidine ring but lacks the but-2-enoic acid moiety.
Phenylephrine Related Compound F: Contains a different core structure but may have similar functional groups.
Positronium hydride: An exotic molecule with different applications but interesting for comparison due to its unique properties.
Uniqueness
(2E)-4-(3,3-difluoroazetidin-1-yl)but-2-enoic acid hydrochloride is unique due to the combination of the difluoroazetidine ring and the but-2-enoic acid moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H10ClF2NO2 |
---|---|
Molecular Weight |
213.61 g/mol |
IUPAC Name |
(E)-4-(3,3-difluoroazetidin-1-yl)but-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C7H9F2NO2.ClH/c8-7(9)4-10(5-7)3-1-2-6(11)12;/h1-2H,3-5H2,(H,11,12);1H/b2-1+; |
InChI Key |
UWYBJVXBVZGECL-TYYBGVCCSA-N |
Isomeric SMILES |
C1C(CN1C/C=C/C(=O)O)(F)F.Cl |
Canonical SMILES |
C1C(CN1CC=CC(=O)O)(F)F.Cl |
Origin of Product |
United States |
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